Cas no 2640979-68-4 (4,6-Dimethoxy-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine)

4,6-Dimethoxy-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine is a pyrimidine derivative featuring a dimethoxy substitution pattern and a phenylethylpiperazine moiety. This compound is of interest in medicinal chemistry due to its structural framework, which is often associated with bioactivity, particularly in central nervous system (CNS) targeting applications. The dimethoxy groups enhance electron density, potentially improving binding affinity, while the phenylethylpiperazine segment may contribute to receptor interaction. Its well-defined synthetic route allows for high purity and scalability, making it a valuable intermediate for pharmaceutical research. The compound’s stability under standard conditions further supports its utility in exploratory studies and drug development.
4,6-Dimethoxy-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine structure
2640979-68-4 structure
Product Name:4,6-Dimethoxy-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine
CAS No:2640979-68-4
MF:C18H24N4O2
MW:328.408763885498
CID:5319708
PubChem ID:155800705
Update Time:2025-06-08

4,6-Dimethoxy-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • F6755-0186
    • AKOS040724889
    • 4,6-dimethoxy-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine
    • 2640979-68-4
    • 4,6-Dimethoxy-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine
    • Inchi: 1S/C18H24N4O2/c1-23-16-14-17(24-2)20-18(19-16)22-12-10-21(11-13-22)9-8-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3
    • InChI Key: DVBFNFHCFGKNLR-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC(=NC(=N1)N1CCN(CCC2C=CC=CC=2)CC1)OC

Computed Properties

  • Exact Mass: 328.18992602g/mol
  • Monoisotopic Mass: 328.18992602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 50.7Ų

4,6-Dimethoxy-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine Pricemore >>

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Additional information on 4,6-Dimethoxy-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine

Research Brief on 4,6-Dimethoxy-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine (CAS: 2640979-68-4): Recent Advances and Applications

4,6-Dimethoxy-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine (CAS: 2640979-68-4) is a chemically synthesized small molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its pyrimidine core and piperazine moiety, has been explored for its potential pharmacological properties, particularly in the context of central nervous system (CNS) disorders and cancer therapeutics. Recent studies have shed light on its mechanism of action, pharmacokinetics, and therapeutic efficacy, making it a promising candidate for further development.

The structural features of 4,6-Dimethoxy-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine contribute to its unique biological activity. The presence of the dimethoxy groups enhances its lipophilicity, facilitating blood-brain barrier penetration, while the piperazine ring and phenylethyl side chain are believed to interact with various neurotransmitter receptors. Recent in vitro and in vivo studies have demonstrated its affinity for dopamine and serotonin receptors, suggesting potential applications in the treatment of psychiatric disorders such as schizophrenia and depression.

In the realm of oncology, preliminary research has indicated that this compound exhibits inhibitory effects on certain kinase enzymes involved in cancer cell proliferation. A 2023 study published in the Journal of Medicinal Chemistry revealed that 4,6-Dimethoxy-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine effectively targets PI3K/AKT/mTOR signaling pathways, leading to apoptosis in glioblastoma cell lines. These findings underscore its potential as a dual-purpose agent for both CNS disorders and cancer therapy.

Pharmacokinetic studies have further elucidated the compound's metabolic stability and bioavailability. A recent preclinical investigation reported a half-life of approximately 8 hours in rodent models, with favorable tissue distribution profiles. However, challenges remain in optimizing its selectivity and minimizing off-target effects, which are critical for advancing it to clinical trials. Researchers are currently exploring structural modifications to enhance its therapeutic index.

In conclusion, 4,6-Dimethoxy-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine (CAS: 2640979-68-4) represents a versatile scaffold with promising applications in CNS and oncology research. Continued investigation into its molecular targets and therapeutic potential is warranted, with the aim of translating these findings into clinically viable treatments. Future studies should focus on elucidating its safety profile and efficacy in more complex disease models.

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